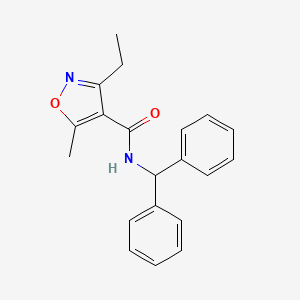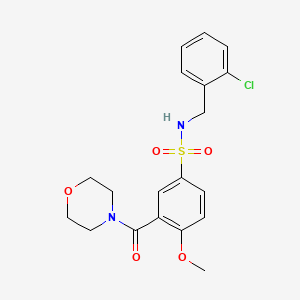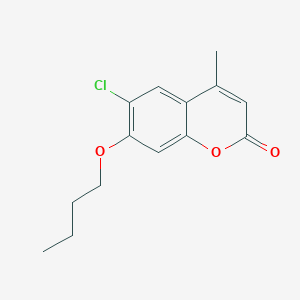
1-phenyl-4-(3-propoxybenzoyl)piperazine
Descripción general
Descripción
1-phenyl-4-(3-propoxybenzoyl)piperazine, commonly known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C21H24N2O3.
Mecanismo De Acción
The mechanism of action of PPOP involves its interaction with the serotonin receptors in the brain. PPOP acts as a partial agonist of the 5-HT1A and 5-HT7 receptors, which results in the modulation of serotonin signaling. This modulation can lead to changes in neuronal activity, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that PPOP can have both biochemical and physiological effects. PPOP has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. PPOP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PPOP in lab experiments is its high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using PPOP is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of PPOP. One potential direction is the development of new drugs for the treatment of psychiatric disorders based on the structure of PPOP. Another potential direction is the study of the long-term effects of PPOP on neuronal activity and behavior. Additionally, the study of the pharmacokinetics and pharmacodynamics of PPOP can provide valuable information for the development of new drugs.
Conclusion
In conclusion, PPOP is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP has been shown to have an affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. The synthesis of PPOP involves the reaction of 3-propoxybenzoyl chloride with 1-phenylpiperazine in the presence of a base such as triethylamine. Although there are limitations to using PPOP in lab experiments, its potential for future research makes it an important compound to study.
Aplicaciones Científicas De Investigación
PPOP has been studied for its potential in various research applications such as neuroscience, pharmacology, and medicinal chemistry. PPOP has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes PPOP a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-15-24-19-10-6-7-17(16-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,16H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZOZHBCCVCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)(3-propoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl ({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4776669.png)

![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4776687.png)
![2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4776693.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4776726.png)


![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)


